Ambroxide
Description
Traditional Chemical Synthesis Routes
Traditional chemical synthesis approaches to ambroxide have often involved using polyene compounds as raw materials, preparing this compound through catalytic multi-stage cyclization. google.com While various natural terpenoids beyond sclareol (B1681606), such as (+)-carvone, β-ionone, nerolidol, β-farnesene, abietic acid, and labdanolic acid, have been explored as starting materials, many of these synthetic routes are primarily feasible on a laboratory scale. nih.govgoogle.comresearchgate.net The synthetic route starting from β-dihydroionone or farnesene (B8742651) analogues, for instance, typically yields a racemic mixture, requiring chiral resolution to obtain the desired stereochemistry of this compound. google.com
Evolution of Ambergris Substitutes in Chemical Sciences
Semisynthesis from Sclareol: A Multi-Step Approach
The semisynthesis of (-)-ambroxide (B145951) from (-)-sclareol is a well-established and industrially important process, typically involving a sequence of oxidation, reduction, and cyclization steps. nih.govgoogle.comchemistryviews.orgnih.gov This route is favored because sclareol is a readily available diterpene alcohol extracted from Salvia sclarea and possesses the necessary stereochemical features. nih.govgoogle.comtandfonline.com
Oxidation of Sclareol to Sclareolide (B1681565)
The initial step in the semisynthesis from sclareol is the oxidative degradation of the sclareol side chain to yield sclareolide. nih.govgoogle.comchemistryviews.orgnih.gov This oxidation can be achieved through various methods. Traditionally, this step has been carried out using strong oxidants like potassium permanganate, although this can result in significant waste and moderate yields. tandfonline.comgoogle.com
More environmentally friendly and efficient methods have been developed, including the use of ruthenium catalysts in the presence of a persulfate, phase transfer catalysts, and an alkali. google.com Another approach involves oxidation with hydrogen peroxide catalyzed by quaternary ammonium (B1175870) phosphomolybdate. researchgate.net Research has also explored the direct conversion of sclareol oxide, a cyclic enol ether intermediate formed during sclareol oxidation, into sclareolide using peroxy acids under mild conditions. thieme-connect.com
Data regarding the conversion rates in sclareol oxidation to sclareolide using specific microorganisms have also been reported. For example, Filobasidium magnum (B12768669) JD1025 has been shown to convert sclareol to sclareolide with a conversion rate of 88.79 ± 1.06% with an initial sclareol concentration of 30 g/L. researchgate.net
Reduction of Sclareolide to Ambradiol
Following the oxidation of sclareol to sclareolide, the sclareolide is reduced to form ambradiol (13,14,15,16-tetranorlabdane-8,12-diol). nih.govgoogle.comchemistryviews.org Traditional methods for this reduction have employed stoichiometric amounts of reducing agents such as potassium borohydride (B1222165) (KBH₄) or lithium aluminum hydride (LiAlH₄). chemistryviews.orggoogle.com While effective, these methods can generate substantial waste. chemistryviews.org
More recent research has focused on developing more sustainable catalytic hydrogenation methods. A protocol utilizing a manganese pincer complex as a catalyst for the hydrogenation of sclareolide to ambradiol has been developed. chemistryviews.org This method uses KOtBu or KOEt as a base and ethanol (B145695) as a solvent, conducted under 50 bar of H₂ at 90 °C. chemistryviews.org This catalytic approach offers a more environmentally friendly route by minimizing stoichiometric waste and avoiding precious metal catalysts. chemistryviews.org
Acid-Catalyzed Cyclodehydration of Ambradiol to this compound
The final step in the semisynthesis of this compound from sclareol is the cyclodehydration of ambradiol. nih.govgoogle.comchemistryviews.org This reaction involves the removal of a water molecule from ambradiol, leading to the formation of the cyclic ether structure of this compound. This cyclization is typically catalyzed by acids, such as organic acids, sulfonyl chloride compounds, or Lewis acids. google.comgoogle.com Zeolite catalysts have also been reported for this cyclodehydration step. nih.govacs.org
Catalyst Development and Reaction Condition Optimization
Significant research efforts have been dedicated to the development of catalysts and the optimization of reaction conditions for the individual steps in the semisynthesis of this compound from sclareol, aiming for improved efficiency, yield, and environmental sustainability.
In the oxidation of sclareol to sclareolide, the focus has been on finding oxidants and catalysts that are more efficient and less environmentally impactful than traditional methods like using potassium permanganate. google.comtandfonline.comgoogle.com The use of ruthenium catalysts with persulfates and phosphomolybdate catalysts with hydrogen peroxide are examples of advancements in this area. google.comresearchgate.net
For the reduction of sclareolide to ambradiol, the development of catalytic hydrogenation using transition metal complexes, such as the manganese pincer complex, represents a move towards greener chemistry by reducing the need for stoichiometric metal hydride reagents. chemistryviews.org
Optimization of the cyclodehydration of ambradiol to this compound has involved exploring different acid catalysts to enhance reaction rates and selectivity. google.comgoogle.com
Synthesis from Diverse Natural Terpenoid Precursors
Beyond sclareol, various other natural terpenoids have been explored as starting materials for the synthesis of this compound and related ambergris-like compounds. These alternative precursors offer potential routes, although they may involve different synthetic strategies and can sometimes lead to racemic mixtures.
Examples of other natural terpenoid precursors that have been used for the semisynthesis of this compound include (+)-carvone, β-ionone, nerolidol, β-farnesene, abietic acid, and labdanolic acid. nih.govgoogle.comresearchgate.net The synthesis from these precursors often involves multi-step sequences to build the desired labdane (B1241275) skeleton and introduce the furan (B31954) ring. nih.govresearchgate.net For instance, a synthesis starting from (R)-carvone has been reported, involving a series of alkylations and acid-catalyzed cyclizations. researchgate.net
Another approach involves the use of (E,E)-homofarnesol, a C16 terpene, which can be cyclized enzymatically by a squalene-hopene cyclase (SHC) to yield (-)-ambroxide in a single step. nih.govacs.org While initial enzymatic cyclization studies showed low conversion rates, novel SHCs with improved activity have been identified. nih.govacs.org The availability of β-farnesene through fermentation has also opened new avenues for producing (E,E)-homofarnesol as a precursor. researchgate.net
Some natural microbial strains have demonstrated the ability to metabolize sclareol into this compound precursors like sclareolide and ambradiol, laying the groundwork for potential bioconversion routes to replace or complement chemical synthesis. nih.govacs.org Organisms such as Cryptococcus albidus and Filobasidium magnum can transform sclareol to sclareolide, while Bensingtonia ciliata and Hyphozyma roseonigra can convert sclareol to ambradiol. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(3aR,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13-,15+,16-/m1/s1 |
InChI Key |
YPZUZOLGGMJZJO-BHUMPYGKSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3([C@@H]2CCO3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Metabolic Engineering for Ambroxide Production
Natural Biotransformation of Ambrein (B1239030) to Ambroxide
This compound is naturally derived from the oxidative degradation of ambrein, the main component of ambergris. nih.govwikipedia.org This complex process occurs in the presence of air and sunlight over time. nih.govacs.org Ambrein, a triterpene alcohol, serves as the biological precursor, undergoing a series of reactions that break down its structure to yield various fragrant derivatives, including this compound. wikipedia.org
De Novo Biosynthesis of Ambrein and its Precursors in Engineered Systems
De novo biosynthesis of ambrein from simple carbon sources like glucose and glycerol (B35011) has been successfully demonstrated in engineered microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris. nih.govacs.orgnih.gov This process typically involves the introduction and engineering of enzymes responsible for converting squalene (B77637), a common triterpenoid (B12794562) precursor, into ambrein. acs.orgwikipedia.orgnih.gov Key enzymes in this pathway include squalene-hopene cyclase (SHC) and tetraprenyl-β-curcumene cyclase (BmeTC). nih.govwikipedia.org
Despite successful pathway construction, achieving industrially relevant ambrein titers remains a challenge. Initial yields in engineered E. coli strains producing ambrein from glycerol were as low as 2.6 mg/L. nih.govacs.org While engineering efforts, such as enzyme modification and optimization of metabolic flux, have increased production, the highest reported ambrein titer in yeast fermentation reached 457.4 mg/L, still below industrial requirements. nih.gov This limitation is often attributed to the insufficient catalytic efficiency of the enzymes involved in converting squalene to ambrein. nih.govacs.org
This compound Bioproduction through Sclareol (B1681606) Bioconversion
A major route for this compound bioproduction involves the bioconversion of sclareol, a bicyclic diterpene alcohol found in Salvia sclarea (clary sage). wikipedia.orgresearchgate.netacs.orgwikipedia.org This approach leverages microbial or enzymatic transformations to convert sclareol into ambradiol, a key intermediate, which can then be chemically cyclodehydrated to yield this compound. nih.govacs.org
Microbial Transformation of Sclareol to Ambradiol
Several natural microbial strains have been identified that can metabolize sclareol into this compound precursors, including ambradiol and sclareolide (B1681565). nih.govacs.org
Identification of Fungal and Bacterial Biocatalysts
Research has identified specific fungal and bacterial species capable of transforming sclareol. Notable examples include Hyphozyma roseonigra ATCC 20624 and Bensingtonia ciliata ATCC 20919, which are known to convert sclareol to ambradiol. nih.govacs.orggoogle.comdntb.gov.ua Other strains, such as Cryptococcus albidus ATCC 20918 and Filobasidium magnum (B12768669) JD1025, transform sclareol into sclareolide. nih.govacs.org These microorganisms serve as promising biocatalysts for the initial steps of this compound production from sclareol. acs.org
Enzymatic Mechanisms of Sclareol Metabolism
While the exact metabolic pathways for sclareol conversion in these microorganisms are not fully elucidated, studies suggest the involvement of oxidation, hydroxylation, and epoxidation reactions. mdpi.com Metabolite profiling in Hyphozyma roseonigra has indicated that sclareolide may be an intermediate in the conversion of sclareol to ambradiol, although some studies propose separate metabolic pathways for these two products. acs.orgmdpi.comresearchgate.net Putative enzymes involved may include oxidoreductases, cytochrome P450 monooxygenases, lactonases, and aldehyde dehydrogenases. researchgate.net Further research using techniques like comparative transcriptomics and metabolomics is needed to fully understand the enzymatic mechanisms and reconstruct the ambradiol formation pathway in model microorganisms. acs.org
Synthetic Biology Approaches for Sclareol Production
Given that sclareol is a key precursor, significant efforts have been directed towards its sustainable production through synthetic biology and metabolic engineering in microbial hosts. nih.govcas.cnnih.gov Traditionally extracted from Salvia sclarea, plant extraction can be laborious and costly due to low sclareol concentrations. cas.cn Microbial cell factories offer a promising alternative. acs.orgcas.cn
Engineered microorganisms, particularly Saccharomyces cerevisiae and Escherichia coli, have been developed to produce sclareol by engineering the isoprenoid biosynthetic pathways. cas.cnnih.gov Strategies involve enhancing the supply of precursors like acetyl-CoA and geranylgeranyl pyrophosphate (GGPP), optimizing enzyme activity, and rewiring central metabolism. cas.cnnih.gov
Notable achievements in sclareol production through metabolic engineering include:
Escherichia coli: Early efforts achieved sclareol yields of 1.5 g/L. nih.gov
Saccharomyces cerevisiae: Through global metabolic engineering and optimization of the mevalonate (B85504) (MVA) pathway, yields have reached up to 11.4 g/L in fed-batch fermentation. nih.govresearchgate.net
Yarrowia lipolytica: By introducing a heterologous biosynthesis pathway, upregulating the MVA pathway, and enhancing intracellular acetyl-CoA synthesis, yields of 2656.20 ± 91.30 mg/L in shake flasks have been achieved, indicating its potential for commercial production. nih.gov
These advancements in engineered sclareol production provide a sustainable feedstock for the subsequent bioconversion to ambradiol and ultimately this compound. nih.govacs.org
Engineered Microbial Cell Factories for Sclareol
Engineered microbial cell factories have been successfully developed for the production of sclareol. This provides a promising alternative to plant extraction for supplying the sclareol precursor for this compound production. researchgate.netacs.orgnih.gov Studies have demonstrated the successful construction of sclareol-producing strains in model microorganisms such as Escherichia coli and Saccharomyces cerevisiae. researchgate.netchalmers.se
Metabolic engineering strategies have been crucial in enhancing sclareol production in these microbial hosts. For instance, in Saccharomyces cerevisiae, a modular approach involving the global rewiring of cellular metabolism, strengthening the mevalonate (MVA) pathway, and optimizing diterpene synthases has led to significant improvements in sclareol titers. researchgate.netchalmers.se Reported sclareol production levels in engineered microbes highlight the potential of this approach:
| Organism | Sclareol Titer (g/L) | Reference |
| Escherichia coli | 1.5 | researchgate.net |
| Saccharomyces cerevisiae | 11.4 | researchgate.netchalmers.se |
These achievements demonstrate the feasibility of using engineered microorganisms for the fermentative production of sclareol, laying the groundwork for more sustainable this compound production routes. researchgate.netchalmers.seacs.orgnih.gov
Modular Co-culture Systems for Sclareol Conversion
Given the complexity of the complete pathway from simple carbon sources to this compound, modular co-culture systems have emerged as a strategy for the bioproduction of this compound precursors, particularly ambradiol, from sclareol. acs.orgnih.govacs.org This approach divides the biosynthetic pathway into modules, with different microbial strains engineered to perform specific conversion steps. acs.orgnih.govacs.org
A notable example involves a modular co-culture system utilizing an engineered sclareol-producing Saccharomyces cerevisiae strain as the upstream module and a natural sclareol-converting fungus, Hyphozyma roseonigra ATCC 20624, as the downstream module. acs.orgnih.govacs.org H. roseonigra ATCC 20624 has demonstrated the ability to convert sclareol to ambradiol, a direct precursor to this compound. acs.orgnih.gov
Optimization of such co-culture systems, including factors like inoculation ratio and carbon source supplementation, has resulted in the production of ambradiol. acs.org In an optimized co-culture system, ambradiol production from glucose reached up to 644.2 mg/L. acs.org Further simplification of the system, such as implementing an induction-free co-culture with the addition of 2-hydroxypropyl-β-CD to promote sclareol transmembrane transportation, yielded 493.1 mg/L of ambradiol in shake flasks. acs.org
| System | Precursor | Product | Titer (mg/L) | Reference |
| Engineered S. cerevisiae + H. roseonigra ATCC 20624 (Optimized) | Glucose | Ambradiol | 644.2 | acs.org |
| Engineered S. cerevisiae + H. roseonigra ATCC 20624 (Induction-free) | Glucose | Ambradiol | 493.1 | acs.org |
These modular co-culture systems represent a significant step towards the fermentative production of ambradiol, which can then be chemically converted to this compound. acs.orgnih.govacs.org
This compound Bioproduction from (E,E)-Homofarnesol
Another attractive route for this compound bioproduction is the enzymatic cyclization of (E,E)-homofarnesol. acs.orgnih.govresearchgate.net This approach offers a more direct pathway to this compound compared to the sclareol route, involving a single enzymatic step catalyzed by Squalene Hopene Cyclase (SHC). acs.orgnih.govresearchgate.net
Enzymatic Cyclization by Squalene Hopene Cyclase (SHC)
Squalene Hopene Cyclase (SHC), an enzyme known for cyclizing squalene to hopene and hopanol, has been found to catalyze the cyclization of the C16 terpene (E,E)-homofarnesol to (-)-ambroxide (B145951). acs.orgnih.govresearchgate.netgoogle.com Early studies reported low conversion rates, for instance, 3% with AaSHC from Alicyclobacillus acidocaldarius. acs.orgnih.gov However, novel SHCs, such as ZmoSHC1 from Zymomonas mobilis, have shown significantly higher conversion rates for homofarnesol compared to their natural substrate, squalene. nih.gov
The enzymatic cyclization of (E,E)-homofarnesol by SHC offers a promising biocatalytic route for this compound production. researchgate.netchimia.chresearchgate.net
Directed Evolution and Enzyme Engineering for Enhanced SHC Activity and Specificity
To overcome the limitations of low conversion rates and improve the efficiency of this compound production from (E,E)-homofarnesol, directed evolution and enzyme engineering strategies have been applied to SHC. researchgate.netchimia.chthieme-connect.dethieme-connect.comresearchgate.net These techniques aim to enhance the enzyme's activity and specificity towards the non-native substrate, (E,E)-homofarnesol. researchgate.netchimia.chthieme-connect.dethieme-connect.comresearchgate.net
Random mutagenesis and subsequent screening have led to the identification of SHC variants with significantly improved (E,E)-homofarnesol conversion properties. researchgate.netchimia.chthieme-connect.dethieme-connect.com Studies have shown that mutations in both the active site and other regions of the enzyme can contribute to enhanced activity and selectivity. thieme-connect.dethieme-connect.comresearchgate.net For example, mutations in positions like F601Y, F129L, M132R, and I432T in the side chains have been identified as beneficial for improved conversion. thieme-connect.com
Through iterative rounds of directed evolution, SHC variants have been engineered with increased turnover frequency and selectivity for (-)-ambroxide. researchgate.net This engineering has resulted in variants that are highly selective towards the (E,E)-isomer of homofarnesol, minimizing the formation of byproducts from other isomers. researchgate.net
Optimization of Biocatalytic Reaction Conditions
Optimization of biocatalytic reaction conditions is crucial for achieving high yields and productivity in this compound production using engineered SHC variants. researchgate.net Parameters such as substrate concentration, enzyme load, temperature, and pH have been investigated to maximize the conversion of (E,E)-homofarnesol to (-)-ambroxide. researchgate.netchimia.chthieme-connect.dethieme-connect.com
A whole-cell biotransformation process using Escherichia coli cells expressing an improved SHC variant has been developed. researchgate.netchimia.ch This process demonstrated the conversion of high substrate concentrations, with 125 g/L of (E,E)-homofarnesol converted in ≤72 hours. researchgate.netchimia.ch Further optimization with advanced SHC variants has led to even higher volumetric productivity. chimia.ch For instance, with a third-generation SHC variant, 450 g/L of (E,E)-homofarnesol was cyclized in 72 hours with a reduced cell to substrate ratio. chimia.ch
Reported productivity values highlight the progress in optimizing these biocatalytic processes:
| SHC Variant Generation | (E,E)-Homofarnesol Concentration (g/L) | Cell Concentration (g/L) | Conversion Time (h) | Productivity (g·L⁻¹·h⁻¹) | Reference |
| 1st | 125 | 250 | ≤72 | - | researchgate.netchimia.ch |
| Improved Variant | 188 | - | - | 12.2 | thieme-connect.dethieme-connect.com |
| 3rd | 450 | 180 | 72 | - | chimia.ch |
These optimized biocatalytic processes using engineered SHC variants represent a sustainable and efficient route for the industrial production of (-)-ambroxide. researchgate.netchimia.chresearchgate.net
Exploration of Bio-based Farnesene (B8742651) as a Precursor
The availability of bio-based farnesene, particularly (E)-β-farnesene, produced through fermentation, has opened new avenues for the sustainable production of (E,E)-homofarnesol, a key precursor for the enzymatic synthesis of this compound. nih.govresearchgate.netchimia.chresearchgate.netresearchgate.netgoogle.comamyris.com Farnesene can be produced renewably from sugar feedstocks using engineered microorganisms. amyris.com
The conversion of bio-based farnesene to (E,E)-homofarnesol typically involves a chemical transformation step. nih.govresearchgate.netchimia.chresearchgate.net This chemo-enzymatic route, combining chemical synthesis and enzymatic cyclization, offers advantages in terms of atom and step economy and reduced waste production compared to the traditional sclareol route. chimia.chresearchgate.netresearchgate.net
However, a challenge in using farnesene as a precursor is the potential formation of mixtures of (E,E) and (E,Z) homofarnesol isomers during the chemical conversion. acs.orgnih.gov The presence of (E,Z) isomers can lead to the formation of undesired cyclization products by SHC, affecting the purity and aromatic properties of the final this compound product. acs.orgnih.gov Future research may focus on developing greener chemical routes that favor the formation of the desired (E,E) isomer or further engineering SHC to improve its ability to distinguish between homofarnesol isomers. acs.orgnih.gov
Despite this challenge, the integration of bio-based farnesene production with enzymatic cyclization by engineered SHC offers a promising and sustainable pathway for the industrial production of this compound. researchgate.netchimia.chresearchgate.netresearchgate.net
Microbial Degradation Pathways of Z-Abienol to this compound Precursors
Microbial degradation of diterpenes like Z-abienol presents a promising route for producing this compound precursors. Research has focused on identifying and characterizing microbial strains capable of efficiently transforming these compounds. researchgate.netfrontiersin.org
A notable example of a microbial strain capable of degrading Z-abienol is Acinetobacter tjernbergiae. Strain LSC-2, isolated from fresh tobacco leaves, has been identified and characterized for its ability to degrade Z-abienol through microbial fermentation. researchgate.netfrontiersin.org Phylogenetic analysis based on 16S rDNA sequencing confirmed its classification within the Acinetobacter genus. researchgate.netfrontiersin.org Under optimized fermentation conditions (30°C, pH 7, 150 rpm for 4 days), A. tjernbergiae LSC-2 showed a Z-abienol degradation efficiency of 69.3% when using 1 mg/mL Z-abienol and 0.5 mg/mL urea (B33335) as the nitrogen source. researchgate.netfrontiersin.org
Whole-genome sequencing and functional annotation of A. tjernbergiae LSC-2 have revealed that oxidoreductases, particularly those from the auxiliary activity enzyme family, play a critical role in Z-abienol degradation. researchgate.netfrontiersin.org High-performance liquid chromatography and gas chromatography–mass spectrometry analyses have confirmed the biotransformation of Z-abienol into various intermediates, including sclareol, scalaral (sclareolide lactol), and amberonne. researchgate.netfrontiersin.org
A putative degradation pathway in A. tjernbergiae LSC-2 involves the hydroxylation of Z-abienol by terpene hydroxylase to produce sclareol. frontiersin.orgresearchgate.net Sclareol can then undergo oxidation via alcohol dehydrogenase to form scalaral. frontiersin.orgresearchgate.net Further oxidation by aldehyde dehydrogenase leads to amberonne, which is considered a transient intermediate. frontiersin.orgresearchgate.net Additionally, hydroxylation and acetylation steps catalyzed by cytochrome P450 monooxygenase and acetyltransferase may result in eremophiladienone derivatives. researchgate.net These transformations suggest a multistep enzymatic pathway for diterpene degradation in A. tjernbergiae LSC-2. researchgate.net
The concentrations of key intermediates detected during the biotransformation of Z-abienol by A. tjernbergiae LSC-2 are presented in the table below. researchgate.netfrontiersin.org
| Compound | Concentration (μg/mL) |
| Sclareol | 211.3 |
| Scalaral | 89.5 |
| Amberonne | 57.0 |
While microbial degradation by strains like A. tjernbergiae shows promise, future studies are needed to focus on enzymatic mechanisms and metabolic engineering strategies to improve the efficiency of Z-abienol biotransformation. researchgate.netfrontiersin.org Metabolic engineering can involve optimizing the host's inherent metabolic pathways, enhancing the expression and activity of key enzymes, and potentially introducing heterologous enzymes to create more efficient conversion routes. acs.orgnih.gov Strategies could include increasing the supply of isoprenoid precursors, engineering rate-limiting enzymes, and optimizing fermentation conditions. nih.govnih.govmdpi.com
Enzymatic Pathways in Z-Abienol Biotransformation
Advancements in Synthetic Biology and Metabolic Engineering for Diterpenoid Production
Synthetic biology and metabolic engineering have significantly advanced the sustainable production of various diterpenoids, including precursors for this compound. researchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgdntb.gov.uathieme-connect.comnih.govoup.comresearchgate.net These approaches aim to engineer microbial cell factories for efficient biosynthesis. acs.orgmdpi.com
Diterpene synthases (diTPS) are key enzymes in diterpenoid biosynthesis, catalyzing the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into diverse diterpene scaffolds. mdpi.comoup.comresearchgate.netle.ac.uknih.govfrontiersin.org Significant efforts have been directed towards the discovery and characterization of novel diTPS enzymes from various organisms, including plants and fungi. oup.comresearchgate.netle.ac.uknih.govfrontiersin.orgacs.org
Plant diTPSs are typically classified into Class I and Class II enzymes, which often work in a sequential manner. nih.gov Class II diTPSs catalyze the protonation-dependent cyclization of GGPP, while Class I diTPSs facilitate the ionization of a diphosphate group and subsequent cyclization and rearrangement reactions. nih.gov Examples include the characterization of SsLPPS (Class II) and SsSS (Class I) from Salvia sclarea, which together produce sclareol. le.ac.uknih.gov Functional characterization of diTPSs often involves in vitro and in vivo assays, including expression in heterologous hosts like Escherichia coli or Saccharomyces cerevisiae. researchgate.netle.ac.uknih.govacs.org
Fungi also possess diterpene cyclases, often as bifunctional enzymes fusing Class I and Class II activities. acs.org Characterization of these fungal enzymes, such as those from Aspergillus species, has revealed the production of various labdane-related diterpenoids. acs.org
Chemical Synthesis and Semisynthesis Methodologies for Ambroxide
Synthesis from Diverse Natural Terpenoid Precursors
Labdane (B1241275) Diterpenoids: Labdanolic Acid, Cis-Abienol
Labdane diterpenoids, such as sclareol (B1681606), are particularly promising starting materials for ambroxide semisynthesis due to their structural similarity to this compound, both possessing a labdane carbon skeleton. nih.govacs.org Sclareol, extracted from Salvia sclarea (clary sage), is a widely used precursor in industrial production. The traditional route from sclareol involves a four-step process: oxidation of the side chain to yield sclareolide (B1681565), reduction of sclareolide to ambradiol, and finally cyclodehydration to produce this compound. acs.orggoogle.comchemicalbook.com
Labdanolic acid, another labdane diterpenoid found in Cistus ladaniferus and C. creticus, has also been explored as a starting material. nih.govresearchgate.net The synthesis of (-)-Ambrox from labdanolic acid has been reported, involving steps such as iododecarboxylation followed by dehydrohalogenation to yield alkenes, which are then converted to a diol intermediate before cyclization to (-)-Ambrox. researchgate.net
Cis-abienol, a labdanoid diterpenoid present in tobacco leaf surface secretions, is another potential precursor. researchgate.net
Sesquiterpenoids: Beta-Ionone, Drimenol, Nerolidol
Sesquiterpenoids, while having a smaller carbon skeleton than this compound, can also serve as starting materials through more extensive synthetic manipulation.
Beta-ionone, a C13 norisoprenoid derived from the degradation of carotenoids, has been used in the synthesis of ambrafuran (this compound). nih.govresearchgate.netnih.gov A reported synthesis from β-ionone involves selective hydrogenation to a β-ionone derivative, followed by conversion to monocyclonerolidol and then (E)-monocyclohomofarnesol before yielding ambrafuran. nih.gov
Drimenol, a sesquiterpene alcohol, has also been investigated for this compound synthesis. nih.govresearchgate.netresearchgate.net (-)-Drimenol can be converted to a diol through several chemical steps, which is then transformed into a tetrahydropyran (B127337) derivative and subsequently oxidized and reduced to yield ambrafuran. nih.gov
Nerolidol, an acyclic sesquiterpene alcohol, can be used for the synthesis of racemic (±) ambrafuran. nih.govnih.govmdpi.com A three-step synthesis from (E)-(+)-nerolidol has been reported, involving a sigmatropic rearrangement of an allylic alcohol to a homofarnesylic acid derivative, which is then converted to homofarnesol leading to ambrafuran formation. nih.gov
Monoterpenes: (+)-Carvone
Monoterpenes, with their C10 skeletons, require significant structural modification to build the this compound framework. (+)-Carvone, a cyclic monoterpene, has been utilized in the synthesis of (-)-ambrox. nih.govresearchgate.netresearchgate.net A concise synthesis approach starting from (R)-carvone involves consecutive alkylations followed by acid-catalyzed cyclization to form bicyclic ketones, which are then further transformed through reduction, Barton Vinyl Iodide synthesis, alkylation, and another acid-catalyzed cyclization to achieve the synthesis of (-)-ambrox. researchgate.net
Other Terpenoid Skeletons: Abietic Acid
Other terpenoid skeletons, such as the diterpene abietic acid, have also been explored as starting materials for this compound synthesis. nih.govresearchgate.net Abietic acid, a component of pine resin, can be converted to this compound through multi-step synthetic routes. acs.org
Stereoselective Synthesis and Chiral Resolution in this compound Production
This compound exists as different stereoisomers, with (-)-ambroxide (B145951) being the most valued for its characteristic ambergris scent. acs.org Achieving stereoselectivity in synthesis or employing chiral resolution techniques is crucial for obtaining the desired enantiomer.
While some synthesis routes from readily available chiral natural precursors like (-)-sclareol inherently lead to the production of (-)-ambroxide, other routes starting from achiral or racemic materials may yield racemic mixtures that require chiral separation. acs.orggoogle.com The commercial product Cetalox Laevo® is presumed to be produced via optical resolution of an intermediate, such as (±)-sclareolide. google.com
Research efforts continue to focus on developing more efficient and stereoselective synthetic methodologies to produce high-purity (-)-ambroxide. This includes exploring new catalysts and reaction conditions that favor the formation of the desired stereoisomer.
Data Tables:
| Starting Material | Terpenoid Class | Example Synthesis Approach | Reported Yield (if available) | References |
| Sclareol | Labdane Diterpenoid | Oxidation, Reduction, Cyclodehydration | Not specified (Industrial) | acs.orggoogle.comchemicalbook.com |
| Labdanolic Acid | Labdane Diterpenoid | Iododecarboxylation, Dehydrohalogenation, Conversion to Diol, Cyclization | Not specified | researchgate.net |
| Beta-Ionone | Sesquiterpenoid | Hydrogenation, Conversion to Monocyclonerolidol, Conversion to Homofarnesol, Cyclization | Not specified | nih.gov |
| Drimenol | Sesquiterpenoid | Conversion to Diol, Transformation to Tetrahydropyran derivative, Oxidation, Reduction | 19% (overall, racemic) | nih.gov |
| Nerolidol | Sesquiterpenoid | Sigmatropic Rearrangement, Conversion to Homofarnesol, Cyclization | Not specified (racemic) | nih.gov |
| (+)-Carvone | Monoterpene | Consecutive Alkylations, Acid-catalyzed Cyclization, Reduction, Transformations | 26.2% (overall) | researchgate.net |
| Abietic Acid | Other Terpenoid | Multi-step synthesis | Not specified | nih.govacs.org |
| (-)-Sclareol (One-Pot) | Labdane Diterpenoid | Oxidation with H2O2 and Quaternary Ammonium (B1175870) Phosphomolybdate Catalyst | 20% (overall) | researchgate.netnih.govnih.gov |
Structure Activity Relationship Sar and Olfactory Science of Ambroxide
Impact of Specific Structural Motifs on Olfactory Potency and Character
Specific functional groups and their positions within the ambroxide structure significantly influence its olfactory profile and strength.
Influence of Axial Methyl Groups in Tricyclic Ethers
Studies on ambrox-type tricyclic ethers have indicated that the accumulation of axial methyl groups can lead to stronger receptor affinity. researchgate.netresearchgate.net This suggests that the spatial orientation of these methyl groups in an axial position within the rigid tricyclic system is favorable for productive interaction with the olfactory receptor binding site, contributing to increased odor potency. researchgate.netresearchgate.net
Stereochemical Effects on Odor Profile and Strength
Stereochemistry, the three-dimensional arrangement of atoms in space, plays a significant role in the odor profile and strength of many odorants, including this compound. Different stereoisomers of a compound can exhibit distinct odor characteristics and detection thresholds. psu.edu In the case of ambrox-type compounds, specific diastereomers and enantiomers have been shown to differ in their odor thresholds and perceived odor sensations. researchgate.netpsu.edu For instance, while some stereoisomers may possess the desired warm amber tonalities, others might exhibit different or even disagreeable scents. researchgate.netpsu.edu The all-trans configuration in ambrox is particularly noted for delivering the desired ambergris impression. researchgate.net
Computational Olfactophore Models in SAR Studies
Computational olfactophore models are increasingly utilized in SAR studies to understand the molecular basis of odor perception. mdpi.com Analogous to pharmacophore models used in drug design, olfactophore models describe the essential features of an odorant molecule and their spatial arrangement required for interaction with an olfactory receptor. mdpi.comresearchgate.net These models can help identify the osmophoric (odor-carrying) and hydrophobic regions of a molecule and provide insights into the likely geometry of the olfactory receptor binding site. mdpi.comresearchgate.net By defining these key features, olfactophore models can aid in the design and prediction of the olfactory properties of new candidate odorant molecules, even without knowing the precise structure of the receptor. mdpi.comresearchgate.net
Advanced Analytical Methodologies in Ambroxide Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure of ambroxide and confirming its identity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide detailed information about the atomic connectivity, functional groups, and vibrational modes within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the structural determination of organic compounds like this compound. It provides information about the number and type of hydrogen atoms in a molecule and their local electronic environment. Analysis of chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum allows for the identification of different proton environments and their connectivity, which is crucial for confirming the proposed structure of this compound or characterizing its derivatives wikidata.orgfishersci.co.uk.
Beyond ¹H NMR, other NMR techniques such as ¹³C NMR, COSY, HSQC, and HMBC are employed to gain comprehensive structural information, including the carbon skeleton and complex through-bond and through-space correlations between atoms sigmaaldrich.comciteab.com. These advanced NMR experiments are essential for the unambiguous assignment of signals and the full structural elucidation of this compound.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to vibrational modes of chemical bonds. While traditional IR spectroscopy disperses light by wavelength, FTIR spectroscopy utilizes an interferometer and the Fourier transform to collect spectra more rapidly and with higher sensitivity wikipedia.orgnih.govuni.lu.
The IR or FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups, such as C-O stretches within the furan (B31954) ring and C-H bending and stretching vibrations from the alkyl groups. These spectral fingerprints are valuable for confirming the presence of key structural features in this compound and for quality control purposes wikidata.orgwikipedia.org. FTIR is often preferred due to its advantages in speed and signal-to-noise ratio, particularly for mid-infrared analysis nih.gov.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. It measures the inelastic scattering of light, providing information about molecular vibrations. While IR spectroscopy is sensitive to changes in dipole moment during vibration, Raman spectroscopy is sensitive to changes in polarizability uni.lu. This difference makes Raman spectroscopy particularly useful for analyzing nonpolar or weakly polar bonds and functional groups that may be weak or absent in IR spectra.
The Raman spectrum of this compound provides a unique set of peaks corresponding to its specific molecular vibrations wikidata.orgwikipedia.org. These spectra can be used for identification and to study the molecular conformation and solid-state properties of crystalline this compound uni.lu.
Mass Spectrometry for Identification and Metabolite Profiling
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight of this compound, identifying the compound, and analyzing complex mixtures, including potential metabolites or related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). This technique is widely used for the analysis of volatile and semi-volatile organic compounds, making it suitable for this compound and related terpenoids uni.luguidetopharmacology.org. In GC-MS, a sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The characteristic fragmentation pattern of a compound in the mass spectrum serves as a unique identifier guidetopharmacology.org.
GC-MS is applied in this compound research for identifying the compound in various matrices, analyzing reaction mixtures during synthesis, and profiling related metabolites or degradation products wikidata.orgthegoodscentscompany.comnih.govwikidata.org. While specific detailed research findings on this compound metabolite profiling by GC-MS were not extensively detailed in the provided snippets, the general application of GC-MS in metabolomics for identifying and quantifying small molecules is well-established, suggesting its applicability to studying this compound metabolism if relevant pathways are active uni.luguidetopharmacology.orgwikidata.org.
Laser Desorption/Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (LDI-FTICR-MSI)
LDI-FTICR-MSI is an advanced mass spectrometry imaging technique that allows for the spatial localization and identification of compounds within a sample without the need for extensive sample preparation or matrix application in some cases. LDI involves using a laser to desorb and ionize molecules directly from the sample surface. The ions are then analyzed by a Fourier Transform Ion Cyclotron Resonance (FTICR) mass analyzer, which provides very high mass resolution and accurate mass measurements fishersci.ca.
Chromatographic Separations and Quantification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique widely applied in the analysis of various chemical compounds, including those relevant to the study and application of this compound. While detailed, standardized HPLC methods specifically and solely for this compound are less extensively documented in the provided search results compared to related compounds like ambroxol (B1667023) hydrochloride, HPLC, particularly when coupled with mass spectrometry (MS), plays a significant role in the research and quality control related to this compound.
HPLC is utilized for the separation and analysis of this compound in complex mixtures, such as perfumes cenmed.comwikidata.org. Reversed-phase HPLC (RP-HPLC) is a suitable technique for the determination of non-volatile and thermostable ingredients like this compound found in perfumes cenmed.com. The coupling of HPLC with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) allows for the identification and characterization of this compound within these complex matrices cenmed.comwikidata.org. Both RP-HPLC-Q-TOF-MS and hydrophilic interaction liquid chromatography (HILIC)-Q-TOF-MS techniques have been applied for the determination of perfume ingredients, including this compound cenmed.comwikidata.org.
Research findings indicate that HPLC-MS analysis can confirm the presence of this compound and provide specific mass-to-charge ratio (m/z) values, which are crucial for its identification cenmed.comwikidata.org. For instance, in positive ionization mode, experimental m/z values around 237.2213, 237.2217, and 237.2214 have been reported for this compound cenmed.comwikidata.org.
| Compound | Ionization Mode | Experimental m/z | Source |
| This compound | Positive | 237.2213 | cenmed.com |
| This compound | Positive | 237.2217 | cenmed.comwikidata.org |
| This compound | Positive | 237.2214 | wikidata.org |
Beyond its application in the analysis of finished products like perfumes, HPLC is also employed in monitoring the synthesis and biotransformation processes that yield this compound or its precursors. This includes analyzing reaction products and determining the efficiency of enzymatic conversions involved in this compound production. Furthermore, HPLC is used for assessing the purity of this compound, with analytical standards often showing high purity levels determined by methods including HPLC.
The use of HPLC in this compound research underscores its importance in both quantitative analysis for purity and yield assessment and qualitative analysis, particularly when coupled with sensitive detectors like mass spectrometers, for identification and characterization in various matrices.
Research Challenges and Future Directions in Ambroxide Science
Development of Green and Sustainable Production Technologies
The development of green and sustainable technologies is a major focus for ambroxide production to replace traditional chemical synthesis routes that can raise environmental issues and safety risks due to impurities acs.orgnih.gov. Biosynthesis and biocatalysis offer promising avenues acs.orgmdpi.comresearchgate.netmdpi.com. For instance, a sustainable route involves the enzymatic cyclization of (E,E)-homofarnesol, which can be produced from bio-based (E)-β-farnesene derived from sugar fermentation researchgate.netresearchgate.net. This process utilizes water as a benign solvent and allows for convenient product isolation as this compound crystallizes directly from the reaction mixture researchgate.net. Efforts are also directed towards developing green routes with better control over isomer ratios to avoid complex mixtures that can negatively impact aromatic properties acs.orgnih.gov. The use of engineered microorganisms, such as Escherichia coli strains, for this compound precursor production is also being explored as an economically viable and ecologically more sustainable method compared to semi-synthesis from sclareol (B1681606) mdpi.com.
Mitigation of Impurity Formation and Aroma Quality Preservation
Minimizing impurity formation and preserving the desired aroma quality are crucial for high-value fragrance ingredients like this compound. Traditional chemical synthesis can lead to unfavorable aromatic characteristics due to impurities acs.orgnih.gov. While biocatalytic routes offer advantages in selectivity, the formation of unwanted by-products or isomer mixtures can still occur acs.orgnih.gov. For example, if mixtures of E/Z homofarnesol isomers are not carefully separated, they can yield complex cyclization products that harm the product's aromatic properties acs.orgnih.gov. Research is needed to improve the specificity of biocatalysts, such as SHC, to distinguish between geometric isomers of the substrate or to develop greener processes that inherently produce better isomer ratios acs.orgnih.gov. Downstream processing also plays a vital role in separating crystalline (-)-Ambrox from impurities present in the bioconversion medium, including cells and cell debris when microbial biocatalysts are used google.com.
Advanced Enzyme Engineering for Optimized Biocatalyst Performance
Advanced enzyme engineering is fundamental to optimizing biocatalyst performance for this compound production mdpi.comresearchgate.net. This involves tailoring enzyme properties to enhance activity, selectivity, and stability under process conditions mdpi.com. Random mutagenesis and directed evolution have been successfully applied to create SHC variants with significantly improved activity towards (E,E)-homofarnesol conversion google.comthieme-connect.de. Studies have shown that mutations both within and outside the active site can contribute to improved performance, highlighting the complexity of enzyme optimization thieme-connect.de. Computational tools, including machine learning, are increasingly being used to support enzyme engineering efforts by exploring a wider design space and predicting optimal enzyme variants researchgate.netspecchemonline.comnih.gov. Integrating computational modeling with automated in vivo screening and evolution workflows can accelerate the development of superior biocatalysts nih.gov.
Strategic Metabolic Engineering for Precursor and this compound Biosynthesis
Strategic metabolic engineering is essential for optimizing the biosynthesis of this compound precursors and potentially enabling de novo this compound biosynthesis frontiersin.orgnih.govresearchgate.netnih.govgoogle.comspecchemonline.com. While de novo biosynthesis of this compound has not yet been fully realized, significant progress has been made in engineering microorganisms for the production of key intermediates like sclareol and ambradiol acs.orgnih.gov. Metabolic engineering strategies aim to redirect metabolic flux towards the desired pathways and enhance precursor supply acs.orgnih.gov. For instance, overexpression of genes in the squalene (B77637) biosynthesis pathway has been shown to increase squalene production, a key intermediate for ambrein (B1239030) biosynthesis, which is related to this compound acs.orgnih.gov. Efforts also involve constructing artificial microbial consortia where different modules of a biosynthetic pathway are distributed among co-cultured engineered strains acs.orgnih.gov. Research into the microbial degradation of precursors like Z-abienol also provides insights for developing sustainable biotransformation approaches frontiersin.org.
Exploration and Characterization of Novel Biocatalysts
The exploration and characterization of novel biocatalysts are crucial for discovering enzymes with improved or new activities relevant to this compound production researchgate.net. While SHC is a key enzyme in current biocatalytic routes, identifying alternative or complementary enzymes could lead to more efficient or novel conversion pathways. This involves screening natural microbial strains for their ability to metabolize sclareol or other potential precursors to this compound intermediates acs.orgnih.gov. For example, certain Cryptococcus, Filobasidium, Bensingtonia, and Hyphozyma species have been found to metabolize sclareol to sclareolide (B1681565) or ambradiol acs.orgnih.gov. Untargeted metabolomics can provide insights into the biochemical reactions occurring within these microorganisms, even when the metabolic pathways are not fully known mdpi.com. Furthermore, exploring terpene cyclases from various sources holds potential for discovering enzymes capable of catalyzing complex cyclization reactions required for this compound synthesis researchgate.netresearchgate.net.
Optimization of Integrated Bio-chemical Supply Chains
Optimizing integrated bio-chemical supply chains is necessary for the economically viable and sustainable production of this compound researchgate.net. This involves considering the entire process from the sourcing of raw materials (whether from cultivated plants like clary sage or fermentation-derived precursors) to the final isolation and distribution of this compound researchgate.netresearchgate.net. Challenges include the variability in the availability and quality of natural starting materials due to climatic and socioeconomic factors google.com. For processes relying on plant sources, optimizing cultivation, harvesting, and processing are critical researchgate.net. For fermentation-based routes, scaling up microbial cultures and ensuring efficient conversion and product recovery are key google.com. Optimization models are being developed to account for economic, environmental, and social objectives across the supply chain, including cultivation, harvesting, processing, and distribution researchgate.netresearchgate.net. Integrating supply chain planning with quality control processes is also important for ensuring efficient workflows and operational alignment omp.com.
Q & A
Basic: What are the primary synthetic routes for Ambroxide in laboratory settings?
This compound is typically synthesized via bioconversion of sclareol, a diterpene alcohol derived from plant sources or engineered microbial systems. A key intermediate, sclareolide, is produced through yeast-mediated oxidation of sclareol, followed by purification via filtration and crystallization . Alternative routes involve photochemical oxidation of terpene precursors using catalysts like TBADT (tetrabutylammonium decatungstate) in continuous-flow setups to enhance safety and scalability .
Basic: How is spectroscopic analysis employed to characterize this compound and its derivatives?
Structural elucidation relies on - and -NMR to identify proton and carbon environments, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. For stereochemical analysis, optical rotation measurements (e.g., Jasco P1020 polarimeter) and X-ray crystallography are critical. Microbial oxidation products, such as 1β-hydroxythis compound, are validated via comparative spectral databases and retention time alignment .
Advanced: What methodologies enable selective C–H bond functionalization in this compound derivatives?
Iron(III) and nickel-based catalysts are effective for regioselective C–H activation. For example:
- Fe(III) complexes with nitrogen/oxygen ligands facilitate hydroxylation under acidic conditions with as an oxidant, achieving >60% yield in α-C–H bond oxidation .
- Nickel-catalyzed photoredox systems (e.g., benzaldehyde/Ni) enable alkylation/arylation of ethers, demonstrated in late-stage modifications of this compound via C(sp)–H activation .
Advanced: How can microbial biocatalysis be optimized for regioselective hydroxylation of this compound?
Filamentous fungi like Cunninghamella sp. and Alternaria alternata hydroxylate this compound at C-1 and C-3 positions under controlled two-stage protocols:
Culture preparation : Grow fungi in Sabouraud broth at 25°C for 72 hours.
Biotransformation : Incubate this compound (0.2 mg/mL in DMSO-EtOH) with fungal cells for 5–7 days.
Product yields depend on strain selection, substrate solubility, and aeration. LC-MS monitoring ensures real-time tracking of hydroxylation progress .
Advanced: What strategies address low yields in photochemical oxidation of this compound using TBADT?
Key factors include:
- Flow chemistry : A continuous-flow reactor with a 10-minute residence time improves photon efficiency and reduces side reactions (e.g., overoxidation) .
- Oxygen pressure : Optimal saturation (1–2 bar) enhances radical chain propagation, increasing conversion rates by 20–30% .
- Catalyst recycling : Membrane-based TBADT recovery systems reduce costs and improve sustainability .
Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies for this compound derivatization?
Contradictory results (e.g., Fe(III) vs. Ni catalysts) require systematic validation:
Control experiments : Replicate conditions (solvent, temperature, oxidant) from original studies.
Kinetic profiling : Compare turnover frequencies (TOF) and activation energies.
Computational modeling : Density functional theory (DFT) can rationalize divergent pathways (e.g., ligand effects on metal center reactivity) .
Advanced: What mechanistic insights guide nickel-catalyzed photoredox C(sp3^33)–H alkylation of this compound?
The reaction proceeds via:
Photoexcitation : Benzaldehyde absorbs light, generating a diradical intermediate.
Hydrogen atom transfer (HAT) : The abstracted hydrogen forms a carbon-centered radical.
Nickel-mediated coupling : Radical intermediates undergo cross-coupling with alkyl/aryl halides.
Steric hindrance at the this compound’s C-12 position necessitates bulky ligands (e.g., bipyridine) to enhance selectivity .
Methodological: What protocols ensure reproducibility in microbial transformations of this compound?
Standardize using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
